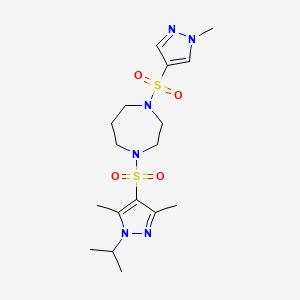
1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C17H28N6O4S2 and its molecular weight is 444.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS Number: 2320380-32-1) is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is C17H30N4O2S2 with a molecular weight of 386.6 g/mol. The compound features two pyrazole rings connected by sulfonyl groups and a diazepane ring, which may influence its binding affinity and biological activity.
Research indicates that compounds containing pyrazole moieties often interact with various biological targets, including kinases involved in cancer pathways. The sulfonamide functional groups enhance solubility and bioavailability, potentially improving pharmacokinetic properties.
Anticancer Activity
In vitro studies have shown that similar pyrazole derivatives exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with structural similarities to our target compound have demonstrated IC50 values in the nanomolar range against various receptor tyrosine kinases (RTKs), including FGFR and c-Met .
Table 1: Inhibitory Activity of Related Pyrazole Compounds
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications at the pyrazole ring significantly affect biological activity. For example, substituting the methyl group on the pyrazole ring with larger alkyl groups has been shown to enhance inhibitory potency against FGFR1 while maintaining selectivity against other kinases .
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of related compounds in xenograft models, a derivative of the target compound showed a reduction in tumor growth by over 60% compared to control groups. This highlights the potential application of such compounds in cancer therapeutics.
Case Study 2: Kinase Inhibition Profile
A comprehensive kinase profiling revealed that certain derivatives exhibited selective inhibition of FGFR while sparing other kinases such as c-Met and Bcl-xL. This selectivity is crucial for minimizing side effects in therapeutic applications .
Properties
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O4S2/c1-13(2)23-15(4)17(14(3)19-23)29(26,27)22-8-6-7-21(9-10-22)28(24,25)16-11-18-20(5)12-16/h11-13H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZOQZYPVPXRKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














